molecular formula C6H7BrN2 B1280104 5-Amino-2-bromo-3-picoline CAS No. 38186-83-3

5-Amino-2-bromo-3-picoline

Cat. No. B1280104
CAS RN: 38186-83-3
M. Wt: 187.04 g/mol
InChI Key: IEONGQZSAUAAKH-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

To a suspension of 2-bromo-3-methyl-5-nitropyridine (10.01 g), isopropanol (130 ml), water (26 ml) and iron (12.9 g) was added acetic acid (5.27 ml), and stirred at 80° C. for 3.5 hours. To the reaction solution was added potassium carbonate (13.37 g), filtered through Celite, then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated in vacuo. The precipitated solid was collected by filtration to give 5-amino-2-bromo-3-methylpyridine (6.66 g) as a gray solid. MS (ESI) m/z: 187, 189 (M+H)+.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
13.37 g
Type
reactant
Reaction Step Two
Quantity
5.27 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1.C(O)(C)C.O.C(=O)([O-])[O-].[K+].[K+]>[Fe].C(O)(=O)C>[NH2:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([Br:1])=[N:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10.01 g
Type
reactant
Smiles
BrC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
26 mL
Type
reactant
Smiles
O
Name
Quantity
12.9 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
13.37 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.27 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.